4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-3-5-16(6-4-13)20(26)21-17-9-7-15(8-10-17)18-11-12-19-23-22-14(2)25(19)24-18/h3-12H,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUSVNJZEIFKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Cyclization Reactions for Core Formation
The triazolo[4,3-b]pyridazine moiety is synthesized via thermal cyclization of hydrazide intermediates. For example:
-
Precursor : N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide.
-
Conditions : Reflux in 1-butanol at 120°C for 18–26 hours.
This method parallels the synthesis of related triazolo-pyridazines, where cyclization efficiency depends on solvent polarity and temperature .
Cross-Coupling Reactions
The phenyl-triazolo-pyridazine subunit participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Conditions | Substituent Introduced | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | Aryl boronic acids | 60–85% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Amines | 55–78% |
These reactions enable functionalization at the 6-position of the pyridazine ring, critical for diversifying biological activity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring undergoes SNAr at the 3-position:
-
Reagent : Methylamine (40% aqueous solution).
-
Conditions : Ethanol, 60°C, 8 hours.
-
Product : 3-Amino derivatives with 70% yield.
Competitive reactivity is observed between the pyridazine C-3 and triazole N-1 positions, depending on the electrophile .
Amide Bond Hydrolysis and Functionalization
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Application |
|---|---|---|---|
| 6M HCl, reflux, 6 h | 4-Methylbenzoic acid | 92% | Carboxylic acid intermediates |
| LiOH, THF/H₂O, rt, 2 h | N-deprotected aniline derivative | 88% | Further coupling reactions |
Hydrolyzed products serve as intermediates for sulfonamide or urea derivatives.
Nitro Group Reduction
The nitro group (if present in precursors) is reduced catalytically:
-
Catalyst : 10% Pd/C, H₂ (1 atm).
-
Solvent : Ethanol, 25°C, 3 hours.
-
Yield : 95% conversion to amine.
This step is pivotal for introducing amino groups, enabling subsequent diazotization or reductive alkylation .
Methylation and Alkylation
The triazole N-2 nitrogen undergoes alkylation:
-
Reagent : Methyl iodide, K₂CO₃, DMF.
-
Conditions : 25°C, 6 hours.
-
Yield : 80% N-methylated product.
Selectivity is achieved by controlling steric and electronic effects .
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition:
This reactivity is exploited in photopharmacology for light-controlled drug activation.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights substituent effects:
| Compound | Reactivity Site | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| 4-Methyl-N-(4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | Pyridazine C-3 | SNAr with amines | 2.1 × 10⁻³ |
| N-(4-(3-Phenyl-triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide | Triazole N-1 | Alkylation with ethyl bromide | 1.8 × 10⁻³ |
| 5-Chloro-2-methoxy analog | Benzamide carbonyl | Hydrolysis to carboxylic acid | 4.5 × 10⁻⁴ |
Data synthesized from.
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays indicate that related compounds have IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines. The mechanism of action is primarily through the inhibition of key signaling pathways related to tumor growth and survival, particularly through the inhibition of c-Met kinase activity, which is crucial for cell proliferation and metastasis.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its interaction with biological targets indicates potential for both oral and intravenous administration routes. In silico models predict good bioavailability based on structural properties similar to other successful pharmaceutical agents.
Case Studies
Several case studies have documented the efficacy of compounds structurally similar to 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide in clinical settings:
- Study on Antitumor Efficacy : A study published in Cancer Letters demonstrated that derivatives of triazolo-pyridazines significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a marked reduction in tumor size compared to control groups treated with vehicle solutions .
- Mechanistic Insights : Research published in Molecular Cancer Therapeutics explored the biochemical pathways affected by this class of compounds. It was found that they induce S-phase arrest and activate pro-apoptotic signaling pathways while down-regulating anti-apoptotic proteins such as Bcl-2 .
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo[4,3-b]pyridazine scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key analogues:
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : The target compound exhibits moderate activity against bacterial strains, likely due to the 4-methylbenzamide group enhancing membrane penetration . In contrast, sulfonamide derivatives of the same core show broader-spectrum activity.
- Kinase and Enzyme Inhibition : C1632’s acetamide group facilitates binding to Lin28, a RNA-binding protein, while the target compound’s benzamide may favor alternate targets like kinases or proteases .
- Solubility and Stability : The patented crystalline salt form (EP2021) incorporates a piperazine group, improving aqueous solubility compared to the hydrophobic 4-methylbenzamide in the target compound .
Structure-Activity Relationships (SAR)
- Linker Flexibility : The phenyl bridge in the target compound provides rigidity, whereas C1632’s shorter alkyl chain may allow conformational adaptability for target binding .
- Electron-Withdrawing Groups : Derivatives with nitro or trifluoromethyl groups (e.g., EP2021 patent) show improved enzyme inhibition but higher toxicity risks .
Biological Activity
The compound 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex heterocyclic structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyridazine core linked to a benzamide moiety, which is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds related to the triazolo-pyridazine scaffold exhibit antimicrobial properties. For instance, derivatives of triazolo-pyridazines have shown activity against various bacterial strains and fungi. The mechanism involves the inhibition of cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study demonstrated that similar triazolo-pyridazine derivatives selectively inhibit tankyrases (TNKSs), which are implicated in cancer cell proliferation. The low nanomolar activity observed suggests that these compounds could serve as effective anticancer agents .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | TNKS |
| Related Derivative 1 | 0.5 | c-Met kinase |
| Related Derivative 2 | 1.0 | Other kinases |
Anti-Tubercular Activity
In addition to its anticancer effects, derivatives of this compound have been assessed for anti-tubercular activity. A series of compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural modifications can enhance efficacy against tuberculosis .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical signaling pathways:
- c-Met Kinase Inhibition : This enzyme plays a crucial role in cell signaling related to growth and survival. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- TNKS Inhibition : Targeting TNKS has implications in cancer therapy as it affects Wnt signaling pathways essential for tumor progression.
Study on Triazolo-Pyridazines
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives found that specific modifications led to enhanced biological activity against cancer cell lines. The derivatives were tested against various human cancer cell lines (MCF7, NCI-H460), revealing promising results with IC50 values indicating substantial cytotoxic effects .
Evaluation Against Tuberculosis
Another significant study evaluated a range of benzamide derivatives for their anti-tubercular properties. Compounds were screened against Mycobacterium tuberculosis, and several exhibited potent activity with low cytotoxicity towards human cells (HEK-293), suggesting a favorable therapeutic index .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR resolve aromatic proton environments and confirm substitution patterns. For example, the benzamide carbonyl signal typically appears at ~167 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) and detects isotopic patterns from trifluoromethyl groups .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Quantifies purity (>95% for pharmacological assays) and identifies trace impurities from coupling byproducts .
How do structural modifications in the benzamide moiety affect the compound’s biological activity?
Advanced Research Question
- Trifluoromethyl Groups : Increase lipophilicity (logP) and metabolic stability, enhancing membrane permeability in cellular assays .
- Substitution Patterns : Electron-withdrawing groups (e.g., -Cl) on the benzamide ring improve binding to hydrophobic enzyme pockets (e.g., bacterial PPTases) .
- Methodological Validation : Use comparative IC50 assays (e.g., enzyme inhibition) and molecular docking to correlate structural changes with activity shifts .
How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values) for this compound?
Advanced Research Question
- Standardized Assay Conditions : Control variables like buffer pH, ATP concentration, and cell passage number to minimize inter-lab variability .
- Impurity Profiling : Use LC-MS to identify batch-specific impurities (e.g., unreacted intermediates) that may skew activity data .
- Orthogonal Assays : Validate results across multiple platforms (e.g., fluorescence-based vs. radiometric enzyme assays) .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Molecular Dynamics Simulations : Assess binding stability to target proteins (e.g., >50 ns simulations to validate docking poses) .
- Meta-Analysis : Cross-reference predictions with experimental data (e.g., microsomal stability assays) to refine models .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Advanced Research Question
- Scale-Up Challenges : Poor solubility of intermediates, exothermic reactions, and purification bottlenecks (e.g., column chromatography inefficiency).
- Solutions :
- Continuous Flow Reactors : Improve heat dissipation and reduce reaction times for cyclization steps .
- Alternative Solvents : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
- High-Throughput Screening (HTS) : Optimize catalysts (e.g., Pd/C for coupling) and solvent systems at small scale before scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
